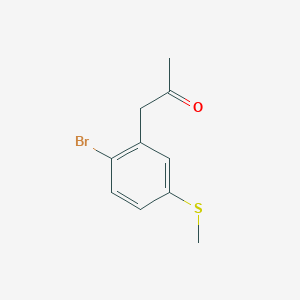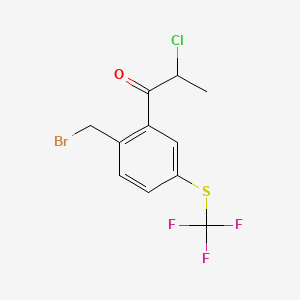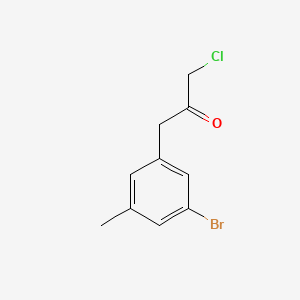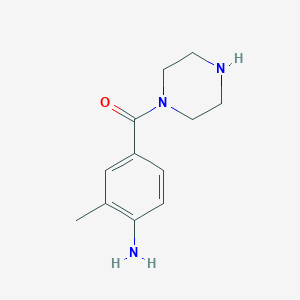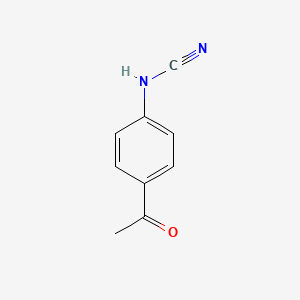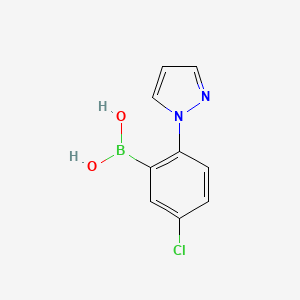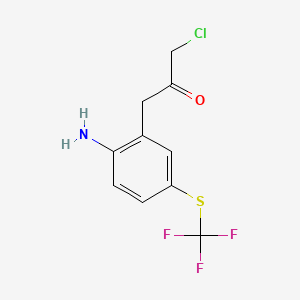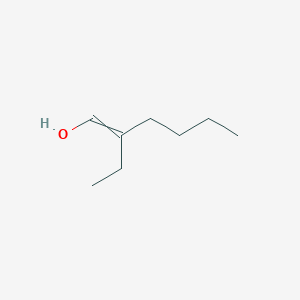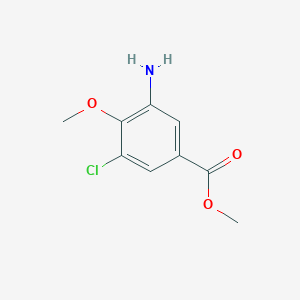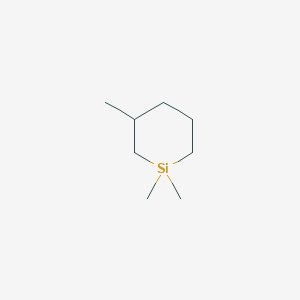
1,1,3-Trimethylsilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethylsilinane is an organosilicon compound with the molecular formula C_4H_12Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique chemical properties and its applications in various fields of science and industry.
准备方法
1,1,3-Trimethylsilinane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylchlorosilane with a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound. Industrial production methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
1,1,3-Trimethylsilinane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: this compound can undergo substitution reactions where the silicon-hydrogen bond is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as platinum or palladium. The major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
科学研究应用
1,1,3-Trimethylsilinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Industry: this compound is used in the production of silicone polymers and as a precursor for other organosilicon compounds.
作用机制
The mechanism of action of 1,1,3-Trimethylsilinane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and transfer of the hydrogen atom to other molecules. This mechanism is particularly useful in the reduction of carbonyl compounds to alcohols and in hydrosilylation reactions where the silicon atom forms a bond with carbon.
相似化合物的比较
1,1,3-Trimethylsilinane can be compared to other similar compounds such as:
Trimethylsilane: Similar in structure but with different reactivity due to the presence of only one silicon atom.
1,1,3,3-Tetramethyldisiloxane: Contains two silicon atoms and is used as a reducing agent and in the synthesis of silicone polymers.
Trimethylchlorosilane: Used as a precursor in the synthesis of various organosilicon compounds. The uniqueness of this compound lies in its specific reactivity and applications in both reduction and hydrosilylation reactions, making it a versatile reagent in organic synthesis.
属性
CAS 编号 |
101772-53-6 |
|---|---|
分子式 |
C8H18Si |
分子量 |
142.31 g/mol |
IUPAC 名称 |
1,1,3-trimethylsilinane |
InChI |
InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
InChI 键 |
HLIPOWAPKMDPAB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC[Si](C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


